molecular formula C12H7F3O3 B052505 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid CAS No. 92973-24-5

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid

Cat. No.: B052505
CAS No.: 92973-24-5
M. Wt: 256.18 g/mol
InChI Key: IJPNRBZMRINMMR-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H7F3O3 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid and its derivatives serve as key intermediates in synthetic organic chemistry, enabling the development of a wide range of heterocyclic compounds. For example, Bradiaková et al. (2008) illustrated the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing the compound's versatility in constructing complex molecular architectures. This process involved a series of reactions including Knoevenagel condensations and N-amination, leading to products with potential for further chemical modifications (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Biomass Conversion and Sustainable Chemistry

Significant research focuses on utilizing this compound and related compounds for biomass conversion. Zhang et al. (2017) and Yuan et al. (2019) explored the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid derivatives, highlighting their role in transforming biomass into valuable chemical products. These studies emphasize the compound's importance in the development of sustainable, bio-based polymers and chemicals, offering alternatives to petrochemical-derived products (Zhang, Lan, Chen, Yin, & Li, 2017); (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Advanced Material Development

Research by Dick et al. (2017) demonstrates the potential of this compound derivatives in the synthesis of advanced materials, such as polyethylene furandicarboxylate (PEF). This polymer is considered a promising substitute for petroleum-derived polyethylene terephthalate (PET), with the synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 showing promise for eco-friendly material production (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Environmental and Green Chemistry Applications

Efforts to develop greener chemical processes have led to studies like those by Ferraz et al. (2018), who investigated the green oxidation of biobased substrates using Au-promoted catalysts. This research contributes to the broader goal of achieving sustainable and environmentally friendly chemical manufacturing processes, utilizing this compound derivatives as a part of the reaction pathway (Ferraz, Zieliński, Pietrowski, Heyte, Dumeignil, Rossi, & Wojcieszak, 2018).

Biochemical Analysis

Biochemical Properties

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with methionine aminopeptidase, an enzyme found in Escherichia coli . This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to alterations in cellular responses. For instance, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, its interaction with cellular proteins can lead to changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds . The compound’s presence can influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, it may affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. This distribution pattern is crucial for understanding its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPNRBZMRINMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349440
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92973-24-5
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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